5-Azido-4-chloro-3(2H)-pyridazinone

描述

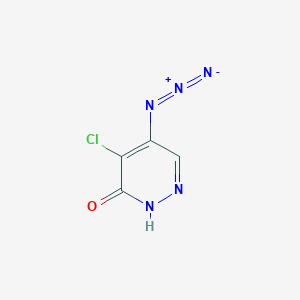

5-Azido-4-chloro-3(2H)-pyridazinone is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of an azido group at the 5th position and a chloro group at the 4th position on the pyridazinone ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-4-chloro-3(2H)-pyridazinone typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chloro-3(2H)-pyridazinone.

Azidation: The azido group is introduced at the 5th position using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods:

Types of Reactions:

Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Sodium azide (NaN₃): Used for azidation reactions.

Hydrogen gas (H₂) and palladium on carbon (Pd/C): Used for reduction reactions.

Copper(I) catalysts: Used for cycloaddition reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridazinones can be formed.

Reduction Products: The reduction of the azido group yields 5-amino-4-chloro-3(2H)-pyridazinone.

Cycloaddition Products: The cycloaddition reaction with alkynes forms triazoles.

科学研究应用

Medicinal Chemistry

5-Azido-4-chloro-3(2H)-pyridazinone is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its azido group allows for bioorthogonal reactions, making it valuable in drug development.

Case Study: Synthesis of Antiviral Agents

Research has shown that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this precursor have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms.

| Compound Name | Activity | Reference |

|---|---|---|

| This compound derivative 1 | Antiviral | |

| This compound derivative 2 | Antiviral |

Chemical Biology

The compound's azido functionality is particularly useful in click chemistry, enabling the selective labeling and modification of biomolecules.

Application Example: Biomolecule Labeling

In a study, researchers utilized this compound to label proteins in living cells. This method facilitated tracking protein interactions and localization without disrupting native biological processes.

Agricultural Chemistry

This compound serves as a precursor for the synthesis of agrochemicals, particularly herbicides.

Case Study: Herbicide Development

A patent describes the use of pyridazinones, including this compound, in developing selective herbicides for crops like rice and maize. These compounds are designed to control weed growth effectively while minimizing harm to desired crops.

| Herbicide Name | Target Crop | Effectiveness | Reference |

|---|---|---|---|

| Pyridazinone-based herbicide A | Rice | High | |

| Pyridazinone-based herbicide B | Maize | Moderate |

Materials Science

This compound is also investigated for its potential applications in material science, particularly in the development of polymers and coatings.

Research Insights: Polymer Development

Studies indicate that incorporating this compound into polymer matrices enhances thermal stability and chemical resistance. This property is crucial for developing advanced materials used in various industrial applications.

作用机制

The mechanism of action of 5-Azido-4-chloro-3(2H)-pyridazinone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The azido group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes.

相似化合物的比较

5-Amino-4-chloro-3(2H)-pyridazinone: This compound is similar in structure but has an amino group instead of an azido group at the 5th position.

4-Chloro-3(2H)-pyridazinone: This compound lacks the azido group at the 5th position.

Uniqueness:

Azido Group: The presence of the azido group in 5-Azido-4-chloro-3(2H)-pyridazinone makes it unique, as it allows for bioorthogonal reactions and the formation of triazoles through cycloaddition reactions.

Versatility: The compound’s ability to undergo various chemical reactions, such as substitution, reduction, and cycloaddition, enhances its versatility in scientific research and industrial applications.

生物活性

5-Azido-4-chloro-3(2H)-pyridazinone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound features an azido group at the 5-position and a chloro substituent at the 4-position of the pyridazinone ring. The compound can be synthesized through several methods, primarily involving the introduction of the azido group via nucleophilic substitution reactions. Typically, sodium azide is used in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures to facilitate the reaction.

Antimicrobial Activity

Research has indicated that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial properties. In studies assessing antimicrobial efficacy, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 128 μg/mL against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In screening against 60 cancer cell lines at the National Cancer Institute (NCI), several pyridazinone derivatives exhibited promising activity. For instance, certain derivatives showed growth inhibition percentages (GI%) between 62.21% and 100.14% against melanoma and non-small cell lung cancer (NSCLC) cell lines . Notably, some compounds induced G0–G1 phase cell cycle arrest and modulated gene expression related to apoptosis, indicating a potential mechanism for their anticancer effects.

The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The azido group allows for bioorthogonal reactions that can be utilized in targeted drug delivery systems and biomolecule labeling.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-4-chloro-3(2H)-pyridazinone | Amino group at position 5 | Exhibits different biological activities |

| 4-Chloro-3(2H)-pyridazinone | Lacks azido group | Limited reactivity compared to azido derivative |

The presence of the azido group in this compound enhances its reactivity and versatility in synthetic applications compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Activity Study : A recent study demonstrated that pyridazinone derivatives significantly inhibited bacterial growth, with MIC values indicating strong efficacy against resistant strains .

- Anticancer Screening : In a comprehensive evaluation involving multiple cancer cell lines, select pyridazinone derivatives displayed remarkable anticancer activity, prompting further investigation into their mechanisms of action and potential therapeutic applications .

属性

IUPAC Name |

4-azido-5-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN5O/c5-3-2(8-10-6)1-7-9-4(3)11/h1H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPQISUNCJYZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400813 | |

| Record name | 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40175-80-2 | |

| Record name | 40175-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。